molecular formula C15H19N3 B1518296 N1,N1-dimethyl-N4-[1-(pyridin-2-yl)ethyl]benzene-1,4-diamine CAS No. 1156369-14-0

N1,N1-dimethyl-N4-[1-(pyridin-2-yl)ethyl]benzene-1,4-diamine

Cat. No. B1518296
CAS RN: 1156369-14-0
M. Wt: 241.33 g/mol
InChI Key: QUTJNSPVXHAZGF-UHFFFAOYSA-N
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Description

“N1,N1-dimethyl-N4-[1-(pyridin-2-yl)ethyl]benzene-1,4-diamine” is an organic intermediate . It belongs to the pyridine-based ligands, and pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons . They can form stable complexes with various metals and are widely used in coordination chemistry .


Synthesis Analysis

This compound can be prepared in one step from 4,4’-linked pyridylamine and 1,4-dibromobenzene .


Molecular Structure Analysis

The molecular formula of this compound is C15H19N3. The molecular weight is 241.33 g/mol.


Chemical Reactions Analysis

As a pyridine-based ligand, this compound can form stable complexes with various metals . This property makes it widely used in coordination chemistry .

properties

IUPAC Name

4-N,4-N-dimethyl-1-N-(1-pyridin-2-ylethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-12(15-6-4-5-11-16-15)17-13-7-9-14(10-8-13)18(2)3/h4-12,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTJNSPVXHAZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-dimethyl-N4-[1-(pyridin-2-yl)ethyl]benzene-1,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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